

22-Hydroxytingenone: A Quinonemethide Triterpene with Anti-Cancer Potential

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Compound of Interest

Compound Name: 22-Hydroxytingenone

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

22-Hydroxytingenone, a naturally occurring quinonemethide triterpene, has garnered significant interest within the scientific community for its potent cytotoxic and anti-cancer properties. Isolated from medicinal plants such as *Salacia impressifolia* and *Glyptopetalum sclerocarpum*, this complex molecule demonstrates a promising profile for further investigation in oncology and drug development. This technical guide provides a comprehensive overview of the molecular structure, key chemical data, experimental protocols for its study, and its mechanism of action, with a focus on its pro-apoptotic effects in cancer cells.

Molecular Structure and Chemical Properties

22-Hydroxytingenone, also known as Tingenin B, is a pentacyclic triterpenoid. Its chemical structure is characterized by a quinone-methide core and a hydroxyl group at the C-22 position. The definitive molecular structure and key chemical properties are summarized below.

Chemical Structure

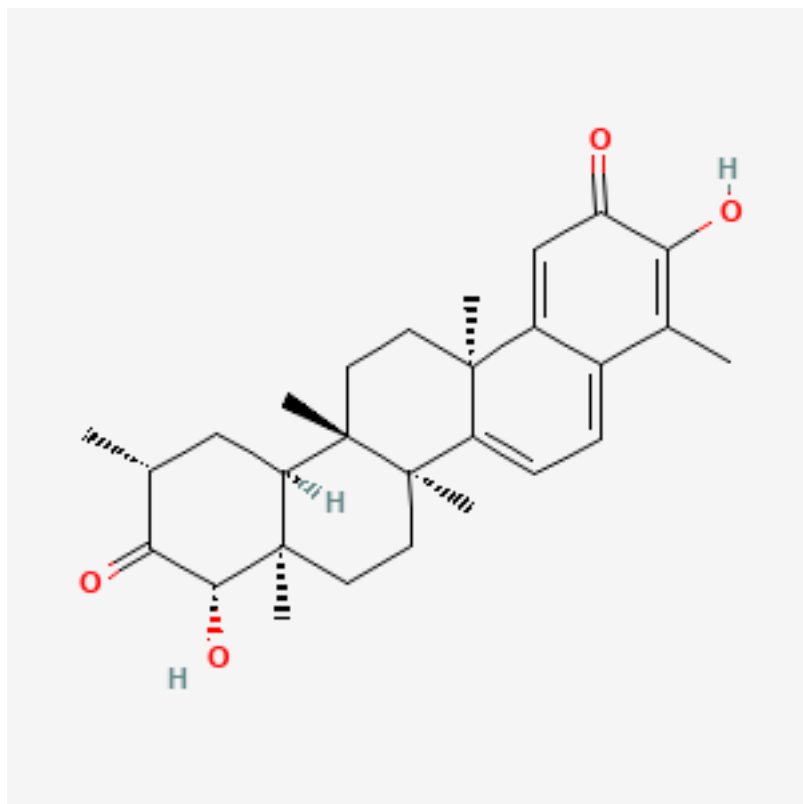


Figure 1. 2D Chemical Structure of **22-Hydroxytingenone**.

Data Presentation: Key Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₂₈ H ₃₆ O ₄	PubChem[1]
Molecular Weight	436.6 g/mol	PubChem[1]
CAS Number	50656-68-3	PubChem[1]
IUPAC Name	(6aS,6bS,8aR,9S,11R,12aS,14aR)-3,9-dihydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydronicene-2,10-dione	PubChem[1]
Synonyms	Tingenin B	PubChem[1]
Chemical Class	Terpenoid	PubChem[1]

Experimental Protocols

The isolation, characterization, and biological evaluation of **22-Hydroxytingenone** involve a series of established experimental procedures. The following sections detail the methodologies cited in the literature.

Isolation and Purification of 22-Hydroxytingenone

The following is a representative protocol for the isolation of **22-Hydroxytingenone** from plant material, based on general phytochemical extraction techniques.

Caption: General workflow for the isolation and purification of **22-Hydroxytingenone**.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The unambiguous assignment of the chemical structure of **22-Hydroxytingenone** was accomplished using a combination of NMR techniques.[2]

- Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Experiments:
 - ¹³C-NMR: To determine the number of unique carbon environments.
 - APT (Attached Proton Test): To differentiate between methyl, methylene, methine, and quaternary carbons.
 - HETCOR (Heteronuclear Correlation): To establish one-bond correlations between protons and their directly attached carbons.
 - Selective INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): For long-range proton-carbon correlation to establish connectivity across the carbon skeleton.

Cell Viability and Cytotoxicity Assays

The cytotoxic effects of **22-Hydroxytingenone** on cancer cells are commonly assessed using the MTT assay.

Caption: Experimental workflow for determining cell viability using the MTT assay.

Mechanism of Action: Induction of Apoptosis

22-Hydroxytingenone has been shown to induce apoptosis in acute myeloid leukemia (AML) HL-60 cells through a mechanism involving the downregulation of thioredoxin, leading to oxidative stress, DNA double-strand breaks, and the activation of the JNK/p38 MAPK signaling pathway.[3]

Signaling Pathway of 22-Hydroxytingenone-Induced Apoptosis

Caption: Signaling pathway of **22-Hydroxytingenone**-induced apoptosis in cancer cells.

Mechanistic studies have revealed several key events in the apoptotic process induced by **22-Hydroxytingenone**[3]:

- Externalization of Phosphatidylserine: A hallmark of early apoptosis.
- Internucleosomal DNA Fragmentation: Indicative of late-stage apoptosis.
- Loss of Mitochondrial Transmembrane Potential: Suggesting the involvement of the intrinsic apoptotic pathway.
- Caspase-Dependent Pathway: The apoptotic process can be prevented by a pan-caspase inhibitor.

Conclusion

22-Hydroxytingenone is a promising natural product with well-defined anti-cancer properties. Its ability to induce apoptosis through a multi-faceted mechanism involving oxidative stress and the JNK/p38 MAPK pathway makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a solid

foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this potent quinonemethide triterpene.

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